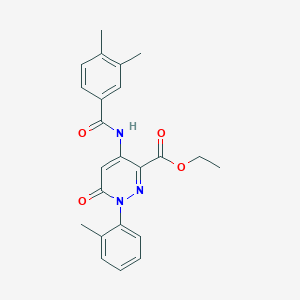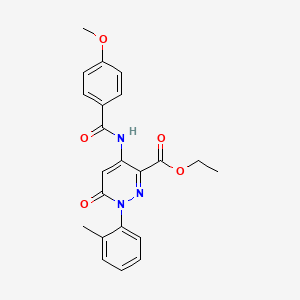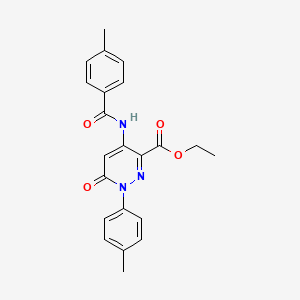![molecular formula C16H13N3O3 B6483173 N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-83-6](/img/structure/B6483173.png)
N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines are important classes of chemical compounds with diverse biological activities . They can be synthesized using 3-amino-4-cyano-2-thiophenecarboxamides as synthons .
Synthesis Analysis
The synthesis of these compounds often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
Quantitative structure-activity relationship (QSAR) modelling can be performed on these compounds to predict their biological activities against various pathogens . The structure of the compounds is accurately drawn and optimized using software at DFT level of theory with B3LYP/6-31G** basis set in a vacuum .Chemical Reactions Analysis
The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various spectroscopic techniques . For instance, the energies of frontier molecular orbitals can be computed to understand the global reactivity and charge transfer property of the compound .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide:
Anticancer Activity
N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, inhibiting the proliferation of cancer cells. Research has indicated that compounds with similar structures can induce apoptosis and inhibit angiogenesis, making them promising candidates for cancer therapy .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains. Studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as E. coli , B. mycoides , and C. albicans . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide . It can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antiviral Activity
The compound has been investigated for its antiviral properties, particularly against viruses like HIV and influenza . Its ability to interfere with viral replication and inhibit viral enzymes makes it a promising candidate for antiviral drug development. Further research is ongoing to explore its full potential in this field .
Antioxidant Properties
N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: has demonstrated strong antioxidant activity. It can scavenge free radicals and protect cells from oxidative damage. This property is beneficial in preventing diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Neuroprotective Effects
Studies have shown that this compound can protect neuronal cells from damage caused by oxidative stress and inflammation. Its neuroprotective effects make it a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s and Parkinson’s . It works by modulating signaling pathways involved in cell survival and apoptosis .
Antidiabetic Potential
Research has indicated that N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide may have antidiabetic properties. It can enhance insulin sensitivity and reduce blood glucose levels. This makes it a potential candidate for the development of new treatments for diabetes and related metabolic disorders .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra . This suggests that the compound may interact with proteins or enzymes essential for the survival and replication of this bacterium.
Mode of Action
These interactions may lead to conformational changes in the target protein, thereby inhibiting its function .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic pathways essential for the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability and low toxicity, suggesting that this compound may also possess favorable pharmacokinetic properties .
Result of Action
Given its potential anti-tubercular activity, it may inhibit the growth and replication of mycobacterium tuberculosis, leading to the death of the bacterium .
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-9-2-7-13-12(18-9)8-14(22-13)16(21)19-11-5-3-10(4-6-11)15(17)20/h2-8H,1H3,(H2,17,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNNZSVJPYPEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-phenylacetamide](/img/structure/B6483092.png)
![N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]pentanamide](/img/structure/B6483094.png)




![N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6483120.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483121.png)
![8-(4-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483133.png)
![8-(4-methylphenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483140.png)
![5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6483146.png)
![N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6483161.png)
![5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6483166.png)
![5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6483180.png)